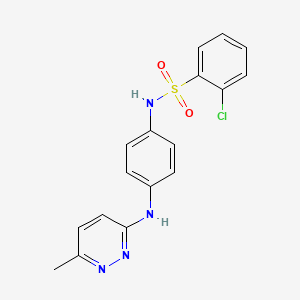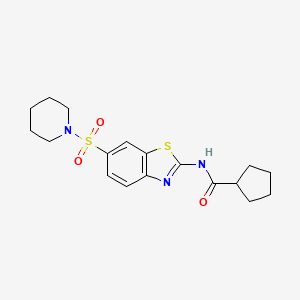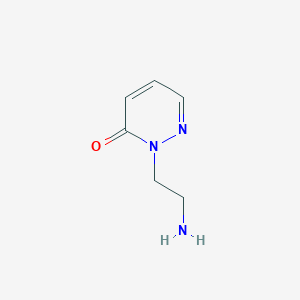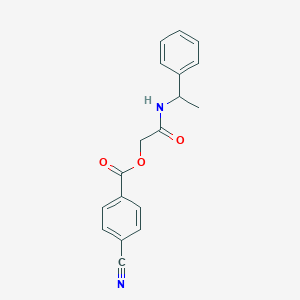
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide, also known as PPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTA is a member of the pivaloyl group and is a derivative of the amide group. The chemical structure of PPTA includes a pyridine ring, a thiophene ring, and a pivaloyl group.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is not fully understood. It is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide may also work by blocking the activation of nociceptors, which are responsible for the sensation of pain.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has also been found to reduce the sensation of pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is also selective for copper ions, making it useful as a fluorescent probe. However, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide also has limited bioavailability, which can make it difficult to study in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide. One area of interest is the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a therapeutic agent for the treatment of inflammatory diseases. Another area of interest is the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a fluorescent probe for detecting copper ions in biological systems. Further studies are needed to fully understand the mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide involves the reaction of pyridine-2-carboxaldehyde with thiophene-3-carboxaldehyde in the presence of pivaloyl chloride and triethylamine. The reaction yields N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a white solid. The purity of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has also been studied for its potential use as a fluorescent probe for detecting metal ions. It has been found to be selective for copper ions.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)15(19)18(10-13-7-9-20-12-13)11-14-6-4-5-8-17-14/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQSKHVAKKIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2440689.png)


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2440694.png)

![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide](/img/structure/B2440698.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)

![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)
